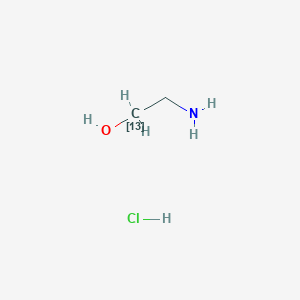![molecular formula C9H7N5OS B14080055 3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole CAS No. 101480-22-2](/img/structure/B14080055.png)
3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole is a compound that combines the structural features of tetrazole and benzothiazole. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, while benzothiazoles are recognized for their roles in various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of 3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with a suitable tetrazole precursor. Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity .
Chemical Reactions Analysis
3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like acetone, catalysts like anhydrous potassium carbonate, and specific temperature controls . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to interact with enzymes and receptors in biological systems. The benzothiazole moiety contributes to the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole can be compared with other similar compounds, such as:
Oteseconazole: A tetrazole derivative with antifungal properties.
Quilseconazole: Another tetrazole-based antifungal compound.
Tetrazol-5-yl-methoxy-8,9-dihydropyrano[2,3-f]chromene-2,10-diones: Compounds with antimicrobial activities.
Properties
CAS No. |
101480-22-2 |
|---|---|
Molecular Formula |
C9H7N5OS |
Molecular Weight |
233.25 g/mol |
IUPAC Name |
3-(2H-tetrazol-5-ylmethoxy)-1,2-benzothiazole |
InChI |
InChI=1S/C9H7N5OS/c1-2-4-7-6(3-1)9(12-16-7)15-5-8-10-13-14-11-8/h1-4H,5H2,(H,10,11,13,14) |
InChI Key |
MIJOGDQRETVLGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)OCC3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


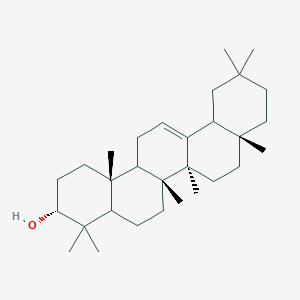
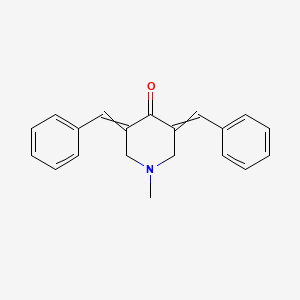
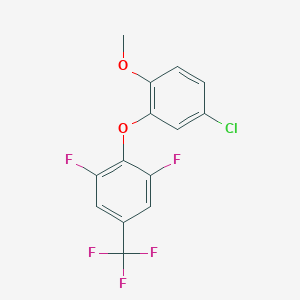
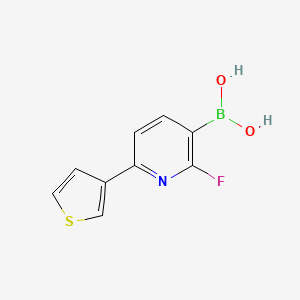
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079996.png)
![1,1,1-trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide](/img/structure/B14080008.png)
![tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14080015.png)
![4-Amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate](/img/structure/B14080030.png)
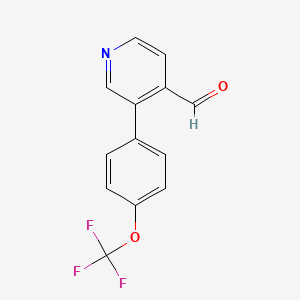


![1-(2-Fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080046.png)
![6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14080049.png)
